molecular formula C10H9N3O2 B183890 Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate CAS No. 167626-27-9

Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate

Cat. No. B183890
M. Wt: 203.2 g/mol
InChI Key: NKGYSGGAEUCELQ-UHFFFAOYSA-N
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Description

“Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate” is a chemical compound with the molecular formula C10H9N3O2 . It has a molecular weight of 203.2 .


Synthesis Analysis

The synthesis of triazole compounds like “Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate” can be achieved through the copper-catalyzed click reaction of azides with alkynes . This method is widely used due to its efficiency and versatility .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate” can be represented by the InChI code: 1S/C10H9N3O2/c1-15-10(14)8-3-2-4-9(5-8)13-7-11-6-12-13/h2-7H,1H3 .


Chemical Reactions Analysis

Triazole compounds, including “Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate”, are known for their wide range of biological activities, including antibacterial, antimalarial, and antiviral activities . They can participate in various chemical reactions due to the presence of the triazole ring.


Physical And Chemical Properties Analysis

“Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate” is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved papers.

Scientific Research Applications

Anticancer Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
  • Methods of Application: The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
  • Results: Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Pharmacological Potentials

  • Scientific Field: Pharmacology
  • Application Summary: Triazole compounds, including 1,2,4-triazole, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
  • Methods of Application: The synthesis and pharmacological activities of triazole derivatives have been analyzed based on current literature .
  • Results: Triazole nucleus is present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Anticorrosive Agents

  • Scientific Field: Materials Science
  • Application Summary: The 1,4-disubstituted 1H-1,2,3-triazoles have important applications as anticorrosives .
  • Methods of Application: These compounds are typically applied as a coating to protect metal surfaces .
  • Results: The application of these compounds has been shown to significantly reduce corrosion .

Agrochemicals

  • Scientific Field: Agriculture
  • Application Summary: 1,4-disubstituted 1H-1,2,3-triazoles are used in the formulation of agrochemicals .
  • Methods of Application: These compounds are typically used in the formulation of pesticides and herbicides .
  • Results: The use of these compounds has been shown to improve crop yield and pest resistance .

Photostabilizers

  • Scientific Field: Photochemistry
  • Application Summary: 1,4-disubstituted 1H-1,2,3-triazoles are used as photostabilizers .
  • Methods of Application: These compounds are typically used in the formulation of sunscreens and other products that require protection from UV radiation .
  • Results: The use of these compounds has been shown to improve the photostability of these products .

Dyes

  • Scientific Field: Dye Chemistry
  • Application Summary: 1,4-disubstituted 1H-1,2,3-triazoles are used in the formulation of dyes .
  • Methods of Application: These compounds are typically used in the formulation of various types of dyes, including textile dyes, food dyes, and ink dyes .
  • Results: The use of these compounds has been shown to improve the color stability and intensity of these dyes .

Anticancer Agents in Ruthenium Complexes

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Ruthenium complexes with 2-(N-methyl-1H-1,2,4-triazol-3-yl)pyridines have been synthesized and evaluated for their anticancer properties .
  • Methods of Application: The anticancer activity of these complexes was tested on human ovarian cancer cell lines A2780 (cisplatin-sensitive) and A2780cis (cisplatin-resistant) .
  • Results: The results of these studies are not specified in the source, but the research indicates potential anticancer properties .

Drug Discovery

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 1,2,3-triazoles have found broad applications in drug discovery .
  • Methods of Application: These compounds are used in the synthesis of various drugs due to their ability to form hydrogen bonds with different targets .
  • Results: This has led to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Organic Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: 1,2,3-triazoles are used in organic synthesis .
  • Methods of Application: These compounds are used as building blocks in the synthesis of various organic compounds .
  • Results: The use of these compounds has improved the efficiency and versatility of organic synthesis .

properties

IUPAC Name

methyl 3-(1,2,4-triazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)8-3-2-4-9(5-8)13-7-11-6-12-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGYSGGAEUCELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623584
Record name Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate

CAS RN

167626-27-9
Record name Benzoic acid, 3-(1H-1,2,4-triazol-1-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167626-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.04 g of 1,3,5-triazine was added to a solution of 3.7 g of methyl 3-hydrazinobenzoate hydrochloride in 20 ml of ethanol. The mixture was refluxed by heating, for 3 hours. The reaction mixture was allowed to cool and mixed with chloroform. The resulting insolubles were removed by filtration. The filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluant: methylene chloride/methanol=100/0 to 100/1) and then subjected to crystallization from diisopropyl ether. The crystals were collected by filtration to obtain 2.0 g of methyl 3-(1,2,4-triazol-1-yl)benzoate as colorless needle-like crystals.
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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